2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide
Overview
Description
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also used as raw materials and intermediates in pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . It was also found that the cancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine .Scientific Research Applications
Crystallography and Structural Analysis
- Crystal Structure Analysis: Studies have explored the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including variants with a 4-methoxyphenyl ring. These studies provide insights into the molecular conformations and interactions of these compounds (Dhanalakshmi et al., 2018).
Photophysics
- Investigation of Photophysical Characteristics: Research has been conducted on the photophysical properties of imidazo[1,2-a]pyridine derivatives in various solvents, highlighting their potential in photophysical applications and as photochemical sensors (Behera, Karak, & Krishnamoorthy, 2015).
Cancer Chemotherapy
- Breast Cancer Chemotherapy: Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells. These compounds exhibit cytotoxicity, inhibit cell proliferation, intercalate into DNA, and induce apoptosis in cancer cells (Almeida et al., 2018).
Antiviral Research
- Development of Flaviviridae Inhibitors: Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to inhibit viruses like bovine viral diarrhoea virus and hepatitis C virus, contributing to antiviral research (Enguehard-Gueiffier et al., 2013).
Inotropic Activity
- Study on Inotropic Activity: Research into imidazo[1,2-a]pyridine analogs has provided insights into their inotropic activity, which is significant for treatments of heart and circulatory failures (Spitzer, Victor, Pollock, & Hayes, 1988).
Safety and Hazards
As for safety and hazards, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The compound should be stored in a way that protects it from moisture .
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is the KRAS G12C . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation . The compound has been identified as a potential covalent inhibitor of KRAS G12C .
Mode of Action
The compound interacts with its target through a covalent bond, which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the KRAS G12C protein, thereby disrupting the signaling pathways it controls .
Biochemical Pathways
The affected pathway is the KRAS signaling pathway. When KRAS G12C is inhibited, it can no longer activate downstream proteins in the pathway. This can lead to a decrease in cell proliferation and an increase in cell differentiation .
Result of Action
The molecular effect of the compound’s action is the inhibition of the KRAS G12C protein . On a cellular level, this can result in decreased cell proliferation and increased cell differentiation . This makes this compound a potential anticancer agent .
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.BrH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUBYPVNZWKNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31563-00-5 | |
Record name | Imidazo[1,2-a]pyridine, 2-(4-methoxyphenyl)-, hydrobromide (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31563-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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